(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone
Description
BenchChem offers high-quality (4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[4-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-thiophen-2-ylmethyl]piperazin-1-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3S2/c1-2-15-21-20-25(22-15)19(27)17(30-20)16(14-6-4-12-29-14)23-7-9-24(10-8-23)18(26)13-5-3-11-28-13/h3-6,11-12,16,27H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNTDOKQNRZMJNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CS3)N4CCN(CC4)C(=O)C5=CC=CO5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the aromatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, which play a crucial role in the growth and development of certain types of cancer cells. By inhibiting this enzyme, the compound can potentially disrupt the growth of these cancer cells.
Mode of Action
The compound interacts with its target, the aromatase enzyme, by forming hydrogen bonds. This interaction can inhibit the enzyme’s activity, thereby reducing the production of estrogens. The compound’s mode of action is likely related to its 1,2,4-triazole ring, which is known to form hydrogen bonds with different targets, leading to improved pharmacokinetics, pharmacological, and toxicological properties.
Biochemical Pathways
The compound’s interaction with the aromatase enzyme affects the estrogen biosynthesis pathway. By inhibiting aromatase, the compound reduces the conversion of androgens to estrogens, which can disrupt the growth of estrogen-dependent cancer cells.
Result of Action
The compound’s inhibition of the aromatase enzyme leads to a reduction in estrogen production. This can result in the disruption of the growth of estrogen-dependent cancer cells. In vitro studies have shown promising cytotoxic activity of similar compounds against certain cancer cell lines.
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the reaction of similar compounds has been shown to require heating to overcome activation barriers Additionally, the compound’s stability and efficacy could potentially be affected by factors such as pH and the presence of other substances in the environment
Biological Activity
The compound (4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone is a complex organic molecule notable for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features multiple heterocyclic moieties including thiazole, triazole, thiophene, and piperazine, which contribute to its biological activity. The molecular formula is with a molecular weight of 443.6 g/mol. Its structure can be represented as follows:
Antimicrobial Activity
Research indicates that derivatives of triazole and thiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to the target molecule demonstrate effectiveness against various bacterial strains and fungi. A study reported that triazole derivatives exhibited comparable antibacterial activity against Mycobacterium tuberculosis with some compounds showing inhibition rates up to 87% compared to standard antibiotics like rifampicin .
| Compound | Target | Inhibition Rate |
|---|---|---|
| Triazole Derivative | M. tuberculosis | 87% |
| Thiazole Derivative | E. coli | 80% |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Several studies have highlighted that thiazole and triazole derivatives can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. For instance, one study found that a related compound showed an IC50 value of 6.2 μM against colon carcinoma cells (HCT-116) and effective inhibition in breast cancer cell lines (T47D) with IC50 values of 43.4 μM and 27.3 μM respectively .
| Cancer Cell Line | IC50 Value (μM) | Activity |
|---|---|---|
| HCT-116 | 6.2 | High |
| T47D | 27.3 | Moderate |
Neuroprotective Effects
Recent findings suggest that the compound may have neuroprotective effects by modulating pathways involved in inflammation and oxidative stress. It has been shown to interact with key proteins such as Activating Transcription Factor 4 (ATF4) and NF-kB, which are critical in inflammatory responses. This modulation can potentially provide therapeutic benefits in neurodegenerative diseases.
The biological activity of the compound is attributed to its ability to interact with specific molecular targets:
- Inflammatory Pathways : The compound influences the NF-kB pathway, which plays a crucial role in regulating immune response and inflammation.
- ER Stress Pathway : It affects the endoplasmic reticulum (ER) stress pathway involved in protein folding and quality control, potentially leading to reduced cellular stress responses.
Case Studies
A notable case study involved the synthesis and testing of related compounds where researchers observed significant antimicrobial and anticancer activities. The results indicated that modifications on the thiazole and piperazine moieties could enhance biological effectiveness.
Q & A
Q. What are the key considerations for synthesizing this compound, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves multi-step reactions, including the formation of thiazolo-triazole and piperazine intermediates. Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide, chloroform) improve intermediate solubility .
- Catalysts : Triethylamine or LiCl can accelerate coupling reactions between heterocyclic moieties .
- Temperature control : Maintain 60–80°C during cyclization to prevent side reactions .
- Purification : Use ethanol or methanol for recrystallization to achieve >95% purity .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Analytical techniques include:
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., hydroxyl groups at δ 10–12 ppm, furan protons at δ 6.5–7.5 ppm) .
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ ≈ 500–550 m/z) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer : Initial screening should focus on:
- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases relevant to therapeutic pathways .
Q. How does the compound’s solubility affect formulation for in vitro studies?
- Methodological Answer : The compound’s low aqueous solubility (logP ≈ 3.5–4.0) necessitates:
- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based solutions .
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability .
Advanced Research Questions
Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?
- Methodological Answer : SAR studies require systematic modifications:
- Substituent variation : Replace thiophen-2-yl with fluorophenyl or methoxyphenyl to assess electronic effects on bioactivity .
- Scaffold hopping : Compare activity of thiazolo-triazole derivatives against pyrazole or benzothiazole analogs .
- Quantitative SAR (QSAR) : Use Gaussian-based DFT calculations to correlate substituent electronegativity with IC50 values .
Q. How can molecular docking elucidate this compound’s mechanism of action?
- Methodological Answer :
- Target selection : Prioritize proteins like 14-α-demethylase (PDB: 3LD6) or EGFR kinase (PDB: 1M17) based on structural homology .
- Software tools : AutoDock Vina or Schrödinger Suite for binding pose prediction .
- Validation : Compare docking scores (e.g., ΔG < -8 kcal/mol) with experimental IC50 data .
Q. What in vitro models assess metabolic stability and cytochrome P450 interactions?
- Methodological Answer :
- Liver microsomes : Incubate with human/rat microsomes and NADPH; monitor parent compound depletion via LC-MS/MS .
- CYP inhibition : Fluorescent probes (e.g., CYP3A4) quantify inhibition potency (IC50) .
- Metabolite identification : High-resolution MS/MS detects phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
Q. How can researchers resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies may arise from:
- Assay conditions : Standardize cell lines (ATCC-verified), serum concentrations, and incubation times .
- Compound stability : Pre-test stability in DMSO/PBS using HPLC to rule out degradation .
- Statistical rigor : Use ≥3 biological replicates and ANOVA with post-hoc tests .
Q. What in vivo models are suitable for pharmacokinetic and toxicity profiling?
- Methodological Answer :
- Rodent models : Administer 10–50 mg/kg (IV or oral) to assess Cmax, Tmax, and AUC .
- Toxicology : Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) over 14-day studies .
- Tissue distribution : LC-MS/MS quantifies compound levels in brain, liver, and plasma .
Q. How does the compound’s stability under varying pH and temperature conditions impact storage?
- Methodological Answer :
Stability studies should include: - pH stability : Incubate in buffers (pH 1–9) at 37°C; degradation >10% indicates sensitivity .
- Thermal stability : Store at -20°C under nitrogen to prevent oxidation; monitor via TGA/DSC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
